
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of β-Lactam Antibiotics
β-Lactam antibiotics represent a critical class of antimicrobial agents. A study by Cainelli et al. (1998) highlights a practical synthesis approach for a key intermediate in the production of β-lactam antibiotics. This process involves a diastereoselective synthesis that could be relevant for compounds with structural similarities to N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide, demonstrating its potential application in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).
Anticancer Activity
Al-Sanea et al. (2020) explored derivatives of acetamide for their in vitro cytotoxic activity against cancer cell lines. By modifying the pyrimidine ring with different aryloxy groups, they identified compounds exhibiting significant anticancer activities. This indicates the structural framework of this compound could be manipulated for potential anticancer applications (Al-Sanea et al., 2020).
Modification for Anticancer and Antitoxicity Effects
Wang et al. (2015) described the modification of an acetamide compound to enhance anticancer effects and reduce toxicity. By replacing the acetamide group with alkylurea, they synthesized derivatives with potent antiproliferative activities and lower toxicity, suggesting similar potential modifications for related compounds (Wang et al., 2015).
Radioligand Imaging Applications
Dollé et al. (2008) synthesized a novel radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the versatility of acetamide derivatives in developing diagnostic tools. This work suggests the chemical framework of this compound could be explored for imaging applications in medical diagnostics (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Research into the synthesis of new compounds with antimicrobial and antifungal properties is ongoing. Hossan et al. (2012) synthesized a series of compounds with good antibacterial and antifungal activities, highlighting the potential of this compound as a scaffold for developing new antimicrobial agents (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-6-4-14(5-7-15)19-17(21)9-13-3-2-8-18-10-13/h2-8,10,16H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLEMGUNBFACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/no-structure.png)
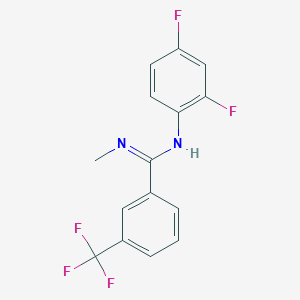
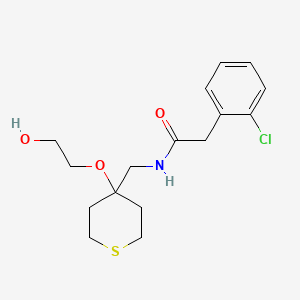
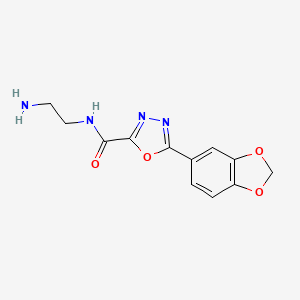
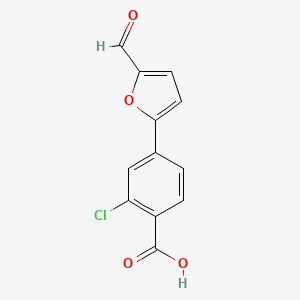
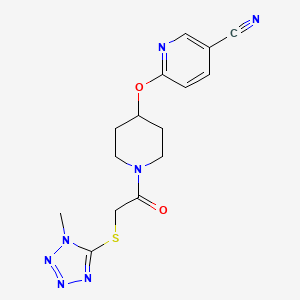
![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)
![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)
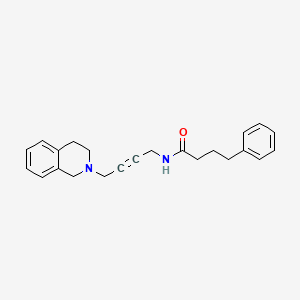
![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)

